molecular formula C21H22FN3O4S2 B2529434 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone CAS No. 851865-41-3

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone

Cat. No. B2529434
CAS RN: 851865-41-3
M. Wt: 463.54
InChI Key: SYMPUUNWUSZOPC-UHFFFAOYSA-N
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H22FN3O4S2 and its molecular weight is 463.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Synthesis and structural exploration of various derivatives related to the given compound have shown distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. These activities were established through preliminary biological tests, indicating potential applications in cancer research and therapy (Zhi-hua Tang & W. Fu, 2018).

Antimicrobial and Antioxidant Activities

Derivatives containing morpholine and other structural motifs have been evaluated for their antimicrobial and antioxidant properties. Some compounds exhibited significant activities, suggesting their potential as leads for developing new antimicrobial agents. The structural analysis through X-ray diffraction and spectral studies further supports the understanding of their biological activities (S. Benaka Prasad et al., 2018).

Synthesis and Crystal Structure Analysis

The synthesis process often involves the condensation of related benzyl and morpholine compounds, with detailed analysis of their crystal structures providing insights into their potential applications. For instance, the crystal packing and molecular structure stabilization through various inter and intra-molecular interactions are crucial for understanding the compound's behavior in solid states (A. Banu et al., 2013).

Molecular Interaction Studies

Studies on molecular interactions, including hydrogen bonding, are essential for understanding the photophysical properties of such compounds. These interactions can significantly affect their fluorescence and photostability, which are crucial parameters in material science and pharmaceuticals (S. Nagaraju et al., 2018).

Drug Synthesis and Characterization

The compound and its derivatives have also been explored as intermediates in the synthesis of drugs, such as linezolid, where solid-state NMR and mass spectrometry provide comprehensive structural and spectral information. This detailed characterization is vital for the development of new pharmaceutical agents (E. Wielgus et al., 2015).

properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S2/c22-18-3-1-2-16(14-18)15-30-21-23-8-9-25(21)20(26)17-4-6-19(7-5-17)31(27,28)24-10-12-29-13-11-24/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMPUUNWUSZOPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.